molecular formula C6H4ClN3 B1283171 2-(3-Chloropyrazin-2-yl)acetonitrile CAS No. 914360-88-6

2-(3-Chloropyrazin-2-yl)acetonitrile

Cat. No. B1283171
CAS RN: 914360-88-6
M. Wt: 153.57 g/mol
InChI Key: QYOUXNLAVKGTBD-UHFFFAOYSA-N
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Description

“2-(3-Chloropyrazin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 914360-88-6 . It has a molecular weight of 153.57 and is typically stored at 4 degrees Celsius . It is usually in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (3-chloro-2-pyrazinyl)acetonitrile . Its InChI code is 1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2 .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 153.57 .

Scientific Research Applications

Organic Synthesis

“2-(3-Chloropyrazin-2-yl)acetonitrile” can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Building Block in Conversion Reactions

The conversion reactions of “2-(3-Chloropyrazin-2-yl)acetonitrile” as a building block have become one of the most attractive fields in organic synthesis .

Electrochemical Conversions

In the field of electrochemical conversions involving “2-(3-Chloropyrazin-2-yl)acetonitrile”, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

“2-(3-Chloropyrazin-2-yl)acetonitrile” can be used in cyanomethylation reactions, which is a type of organic reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .

Tetrasubstituted Olefins Synthesis

This compound can be used in the synthesis of tetrasubstituted olefins, which are a type of organic compound composed of carbon and hydrogen atoms .

Heterocyclic Compound Synthesis

“2-(3-Chloropyrazin-2-yl)acetonitrile” can be used in the synthesis of heterocyclic compounds, which are organic compounds that contain at least one atom of an element other than carbon within their ring structure .

Amidation

This compound can be used in amidation reactions, which is a type of reaction where an amide is formed from a carboxylic acid and an amine .

Synthon in Organic Reactions

Because of its enrichment, low price, and excellent solvent properties, “2-(3-Chloropyrazin-2-yl)acetonitrile” has been widely applied as a common solvent in organic synthesis .

properties

IUPAC Name

2-(3-chloropyrazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5(1-2-8)9-3-4-10-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOUXNLAVKGTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551760
Record name (3-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914360-88-6
Record name (3-Chloropyrazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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